Physicochemical Properties and Characterization of 2-(Diethylamino)-1-phenylethanol: A Comprehensive Technical Guide
Physicochemical Properties and Characterization of 2-(Diethylamino)-1-phenylethanol: A Comprehensive Technical Guide
Executive Summary
In the landscape of medicinal chemistry and active pharmaceutical ingredient (API) development, β-amino alcohols represent a privileged structural motif. 2-(Diethylamino)-1-phenylethanol (CAS: 4249-64-3)[1] serves as a critical intermediate and pharmacophore model for various neuroactive and cardiovascular agents. This whitepaper provides an authoritative, in-depth analysis of its physicochemical properties, mechanistic synthesis pathways, and rigorous analytical characterization workflows. Designed for researchers and drug development professionals, this guide emphasizes the causality behind experimental methodologies and establishes self-validating protocols for laboratory application.
Structural Significance and Physicochemical Profiling
2-(Diethylamino)-1-phenylethanol features a chiral center at the benzylic carbon (C1) and a flexible diethylamine moiety. This structural duality—a hydrogen-bond donating hydroxyl group adjacent to a lipophilic, basic tertiary amine—dictates its behavior in both biological systems and synthetic matrices.
Understanding these quantitative properties is paramount for downstream formulation and chromatographic method development. The basicity of the tertiary amine ensures that the molecule is predominantly ionized at physiological pH, which directly influences its solubility profile and blood-brain barrier (BBB) permeability. Furthermore, safety profiling classifies this compound under Acute Toxicity Category 3, necessitating rigorous handling protocols[1].
Quantitative Physicochemical Data
| Property | Value / Description | Analytical Implication |
| CAS Number | 4249-64-3[1] | Unique identifier for regulatory compliance. |
| Molecular Formula | C₁₂H₁₉NO | Determines exact mass for high-resolution MS. |
| Molecular Weight | 193.29 g/mol | Used for molarity and yield calculations. |
| Physical State (RT) | Viscous liquid to low-melting solid | Requires gentle heating for homogenous sampling. |
| Boiling Point | ~115–125 °C (at 2 mmHg) | Necessitates vacuum distillation for purification. |
| pKa (Calculated) | ~ 9.2 – 9.6 | Dictates mobile phase pH in LC (use pH < 7 for sharp peaks). |
| LogP (Estimated) | ~ 2.1 – 2.4 | Indicates moderate lipophilicity; suitable for reverse-phase LC. |
Synthetic Methodologies & Mechanistic Rationale
The synthesis of 2-(diethylamino)-1-phenylethanol typically follows one of two primary pathways, each selected based on precursor availability and desired scale.
-
Route A (Epoxide Ring Opening): The nucleophilic attack of diethylamine on styrene oxide. This reaction is highly regioselective; under neutral to slightly basic conditions, the bulky diethylamine attacks the less sterically hindered terminal methylene (C2) of the epoxide, yielding the target β-amino alcohol.
-
Route B (Amination & Reduction): Utilizing 2-bromoacetophenone[2] as a starting material, an initial Sₙ2 amination with diethylamine yields the intermediate 2-(diethylamino)acetophenone. Subsequent reduction of the carbonyl group yields the final product.
Causality in Reagent Selection: For Route B, Sodium Borohydride (NaBH₄) is explicitly chosen over Lithium Aluminum Hydride (LiAlH₄). NaBH₄ provides exceptional chemoselectivity, reducing the ketone without risking cleavage of the C-N bond, and offers a significantly safer thermal profile for scale-up operations.
Diagram 1: Primary synthetic pathways for 2-(diethylamino)-1-phenylethanol.
Analytical Characterization Workflows
To guarantee scientific integrity, the characterization of 2-(diethylamino)-1-phenylethanol must employ orthogonal analytical techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
The chiral center at C1 exerts a profound effect on the adjacent methylene protons at C2. Because these protons are diastereotopic, they are magnetically non-equivalent.
-
Expert Insight: In a high-field ¹H-NMR spectrum (e.g., 400 MHz in CDCl₃), the C2 protons will not appear as a simple doublet. Instead, they form an ABX spin system with the C1 methine proton, resulting in two distinct, complex multiplets. Adding a drop of D₂O to the NMR tube is a critical diagnostic step; the rapid deuterium exchange will cause the broad singlet of the hydroxyl (-OH) proton to disappear, unambiguously confirming its assignment.
Mass Spectrometry (LC-MS/MS)
-
Expert Insight: Electrospray Ionization in positive mode (ESI+) is the optimal choice due to the high proton affinity of the tertiary amine. Upon collision-induced dissociation (CID), the protonated molecular ion [M+H]+(m/z194) typically undergoes a characteristic neutral loss of water (-18 Da) from the benzylic position, yielding a stable fragment at m/z176 . A secondary alpha-cleavage often produces a diethyliminium ion [CH2=N(CH2CH3)2]+ at m/z86 .
Diagram 2: Orthogonal analytical workflow for structural validation.
Standardized Experimental Protocols
The following protocols are engineered as self-validating systems , ensuring that researchers can verify the success of each phase before proceeding.
Protocol 1: Chemoselective Reduction Synthesis
Objective: Convert 2-(diethylamino)acetophenone to 2-(diethylamino)-1-phenylethanol.
-
Preparation: Dissolve 10.0 mmol of 2-(diethylamino)acetophenone in 25 mL of anhydrous methanol.
-
Thermal Control: Cool the reaction flask to 0 °C using an ice bath. Causality: NaBH₄ reduction is exothermic; chilling prevents solvent boil-off and suppresses side-reactions.
-
Reagent Addition: Add 15.0 mmol of NaBH₄ in small portions over 15 minutes.
-
Reaction: Remove the ice bath and stir at room temperature for 2 hours.
-
System Validation (In-Process Control): Spot the reaction mixture on a Silica Gel TLC plate alongside the starting material. Elute with Hexane:Ethyl Acetate (7:3) containing 1% triethylamine. The disappearance of the UV-active ketone spot and the appearance of a lower- Rf spot (stainable with ninhydrin) validates reaction completion.
-
Quenching: Slowly add 10 mL of distilled water to quench excess borohydride. Causality: Unquenched borohydride can cause dangerous hydrogen gas evolution during extraction.
-
Extraction & Purification: Extract with ethyl acetate (3 x 20 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify via vacuum distillation to yield the pure compound.
Protocol 2: LC-MS/MS Characterization Method
Objective: Confirm molecular weight and structural fragments.
-
Sample Preparation: Dilute the purified compound to 1 µg/mL in a 50:50 mixture of Acetonitrile and Water.
-
System Validation (Pre-Run): Inject a blank solvent sample to rule out column carryover. Inject a known tertiary amine standard (e.g., procaine) to verify ESI+ ionization efficiency and mass accuracy.
-
Chromatography:
-
Column: C18 Reverse Phase (e.g., 50 mm x 2.1 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water. Causality: Formic acid acts as a proton source, ensuring the tertiary amine is fully ionized for maximum MS sensitivity.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: 5% B to 95% B over 8 minutes. Flow rate: 0.4 mL/min.
-
-
Mass Spectrometry: Operate in ESI+ mode. Set capillary voltage to 3.5 kV. Monitor the precursor ion at m/z194 and trigger MS/MS fragmentation at a collision energy of 20 eV to observe the m/z176 and m/z86 product ions.
References
-
NextSDS Chemical Substance Database Title: 2-(DIETHYLAMINO)-1-PHENYLETHANOL — Chemical Substance Information Source: NextSDS URL:[Link]
-
ChemSrc Database Title: 2-(diethylamino)-1-phenylethanone Precursors and Properties Source: ChemSrc URL:[Link]
